4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
Overview
Description
“4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one”.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. However, specific details about the molecular structure of “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” are not available in the sources I have access to.Chemical Reactions Analysis
The chemical reactions involving “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” would depend on the conditions and the reactants present. Unfortunately, specific details about the chemical reactions of this compound are not available in the sources I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its appearance, solubility, melting point, boiling point, and reactivity. Unfortunately, specific details about the physical and chemical properties of “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” are not available in the sources I have access to.Scientific Research Applications
Chlorination and Substitution Reactions
Chlorination reactions involving 1,3-dioxolan-4-ones, including compounds similar to 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one, have been studied to understand the effects of substituents on reaction pathways. The direction of chlorination is influenced by the nature of the substituent at the 5-position, demonstrating selective replacement reactions based on substituent characteristics (Likhterov & Étlis, 1986).
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR spectroscopy have been applied to the study of 1,3-dioxolan-2-ones and their derivatives. These methods help in identifying structural similarities, rotational isomers, and provide insights into molecular dynamics and structure (Pethrick et al., 1969).
Synthesis of Derivatives
Research has also focused on synthesizing derivatives of 1,3-dioxolan-4-ones for potential applications in organic chemistry and materials science. Methods involve dehydroxypropanoic reactions leading to compounds that are valuable as acrylic acid and vinyl ether derivatives (Likhterov, Étlis, & Ternovskoi, 1985).
Electrochemical Studies
Electrochemical methods have been employed to prepare functionalized derivatives, showcasing the versatility of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one in synthesizing complex molecules through electrooxidative chlorination. This process yields compounds with potential applications in material science and organic synthesis (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Safety And Hazards
Information about the safety and hazards of a compound is crucial for handling and storage. However, specific safety and hazard details for “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” are not available in the sources I have access to.
Future Directions
The future directions in the study of a compound often involve exploring its potential applications and improving its synthesis. However, specific future directions for “4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one” are not available in the sources I have access to.
I’m sorry I couldn’t provide more detailed information. The compound you’re asking about may not be well-studied, or it may be known under a different name. If you have more information or a different name for the compound, I might be able to provide a more detailed analysis.
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLFSYYUWPUWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431805 | |
Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
CAS RN |
80841-78-7 | |
Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80841-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.